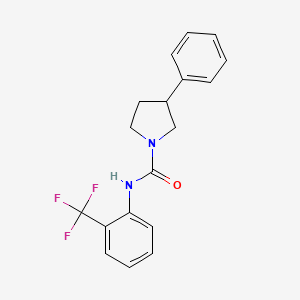

3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

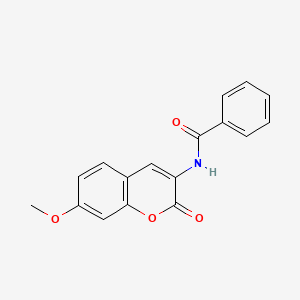

The compound “3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has phenyl groups (aromatic rings), and a trifluoromethyl group attached to one of these phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the phenyl and trifluoromethylphenyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl groups, and the trifluoromethyl group . The trifluoromethyl group is a strong electron-withdrawing group, which could influence the chemical behavior of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the phenyl and trifluoromethylphenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and its ability to cross biological membranes .Scientific Research Applications

Pyrrolidine in Drug Discovery

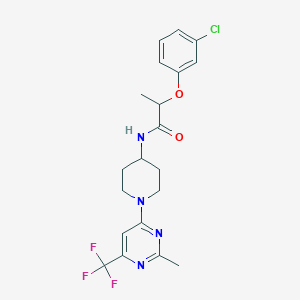

The pyrrolidine scaffold, which is central to 3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, is widely utilized in medicinal chemistry for developing compounds to treat various human diseases. Its saturated nature, ability to explore pharmacophore space due to sp3-hybridization, and contribution to stereochemistry make it a versatile foundation for bioactive molecules. This review highlights the use of pyrrolidine and its derivatives in drug discovery, focusing on bioactive molecules with target selectivity characterized by the pyrrolidine ring. The influence of steric factors on biological activity is discussed, along with the structure-activity relationship (SAR) of the compounds, providing insights into the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Stereochemistry of Phenylpiracetam

Phenylpiracetam, a structural analog of piracetam with a pyrrolidin-2-one pharmacophore, shares similarities with the core structure of 3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide. The review focuses on the design, synthesis, and exploration of the biological activity of enantiomerically pure phenylpiracetam and its derivatives, emphasizing the direct relationship between stereocenters' configuration and biological properties. The comparative pharmacological testing of individual enantiomers highlights the pharmacological advantages of specific stereoisomers, underlining the importance of stereochemistry in drug development (Veinberg et al., 2015).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, related to the chemical structure of interest through their phenyl acrylic acid functionality, have been extensively studied for their anticancer potentials. This review compiles the synthesis and biological evaluation of various cinnamic acid derivatives, including acids, esters, amides, and hydrazides, in anticancer research. The comprehensive coverage of these compounds' synthesis and antitumor efficacy provides a valuable perspective on the structural features conducive to anticancer activity, which may be relevant for exploring the anticancer potential of 3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (De et al., 2011).

De Novo Synthesis of Pyrrolin-2-Ones

This review systematically surveys the literature for de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or through the transformation of other cyclic systems. Given the importance of pyrrolin-2-ones in natural products and their diverse biological activity, this review's insights into the synthesis and utility of these compounds can inform research into similar structures like 3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, particularly regarding their potential biological applications and synthesis strategies (Pelkey et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl group-containing drugs have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .

Biochemical Pathways

For instance, some trifluoromethyl group-containing drugs have been found to inhibit the production of CGRP, a neuropeptide involved in various physiological processes such as pain transmission and vascular dilation .

Pharmacokinetics

Similar compounds have been found to exhibit good oral bioavailability and metabolic stability .

Result of Action

Based on the actions of similar compounds, it can be inferred that it may lead to changes in cellular signaling, gene expression, and physiological responses .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O/c19-18(20,21)15-8-4-5-9-16(15)22-17(24)23-11-10-14(12-23)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGYFBBRGGQCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)

![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2805782.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)

![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)

![Benzo[d]thiazol-6-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2805789.png)

![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)

![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)